molecular formula C14H16N4O2 B13370858 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone CAS No. 29113-35-7

2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone

Cat. No.: B13370858
CAS No.: 29113-35-7
M. Wt: 272.30 g/mol
InChI Key: YUSRJEQLYSEIHK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone is a synthetically designed organic compound based on the privileged quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a quinazolinone core, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which is substituted at multiple positions to confer specific research properties . The structure includes a 4(3H)-quinazolinone system, a prevalent and stable framework in natural products and synthetic bioactive molecules, and is further functionalized with a 4-methylpiperazine carbonyl group at the 2-position . Quinazolinone derivatives are extensively investigated for their wide spectrum of pharmacological activities, positioning them as valuable scaffolds in developing therapeutic agents . These compounds are reported in scientific literature to exhibit diverse biological properties, including potential anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities . The specific substitution pattern on the quinazolinone core, particularly at the 2 and 3 positions, is known to be critical for modulating its physicochemical properties and interaction with biological targets, thereby influencing its research utility . The incorporation of the 4-methylpiperazine moiety is a common strategy in drug design to enhance solubility and optimize pharmacokinetic profiles . In research settings, this compound serves as a key intermediate for the synthesis of more complex molecules and as a core structural unit for developing novel bioactive agents . Its stability and relatively straightforward methods of preparation make it a versatile building block in organic and medicinal chemistry research . Researchers utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action, and for target identification studies, particularly in the context of inhibiting specific enzymes like dihydrofolate reductase or protein kinases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

29113-35-7

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19)

InChI Key

YUSRJEQLYSEIHK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Grimmel, Guinther, and Morgan's Synthesis

This approach involves heating o-amino benzoic acids with an amine and phosphorus trichloride to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method highlights the versatility of quinazolinone synthesis using different starting materials.

Synthesis from Isatoic Anhydride

Isatoic anhydride can be reacted with amines to form dihydro-4-oxoquinazolines, often using ethyl orthoformate as a solvent. This method is efficient for producing various quinazolinone derivatives.

Specific Synthesis of this compound

The synthesis of This compound typically involves a multi-step process. While specific literature on this exact compound is limited, a general approach can be inferred from related quinazolinone syntheses.

  • Starting Materials : The synthesis likely begins with a quinazolinone precursor, such as 4(3H)-quinazolinone , which can be prepared using methods like those described above.

  • Introduction of the Piperazinyl Moiety : The introduction of the 4-methyl-1-piperazinyl group could involve a coupling reaction with a suitable carbonylating agent. This might involve reacting the quinazolinone precursor with 4-methylpiperazine in the presence of a coupling reagent like carbonyl diimidazole (CDI) or 1,1'-carbonyldiimidazole.

  • Purification and Characterization : The final product would be purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR and IR.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group at position 2 undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

  • Reaction with primary amines : Forms 2-amide derivatives under mild acidic conditions (pH 4–6) at 60–80°C .

  • Thiol substitution : Reacts with mercaptoacetic acid to yield thioether-linked analogs, often catalyzed by DBU (1,8-diazabicycloundec-7-ene) .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
EthylenediamineEtOH, 70°C, 6 hr2-(Piperazinyl)ethylaminoquinazolinone78
Benzyl mercaptanDMF, K₂CO₃, 80°C, 12 hr2-(Benzylthio)quinazolinone65

Palladium-Catalyzed Cross-Coupling Reactions

The quinazolinone scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling at C-6/C-8 positions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) introduces aromatic groups.

  • Buchwald-Hartwig amination forms C-N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 100°C) .

Table 2: Palladium-Mediated Reactions

Reaction TypeCatalyst SystemSubstrateProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, Na₂CO₃4-Bromophenylboronic acid6-Arylquinazolinone82
Buchwald aminationPd₂(dba)₃/XantphosMorpholine8-Morpholinoquinazolinone75

Hydrolysis and Decarbonylation

The piperazinyl carbonyl group is susceptible to hydrolysis:

  • Acidic hydrolysis (HCl, 100°C) cleaves the carbonyl-piperazine bond, yielding 4(3H)-quinazolinone and 4-methylpiperazine .

  • Enzymatic cleavage : Fungal α-ketoglutarate-dependent dioxygenase (α-KGD) oxidatively cleaves C-N bonds at ambient pH .

Key Data :

  • Hydrolysis half-life in 1M HCl: 2.3 hr at 100°C .

  • α-KGD-catalyzed reaction rate: kcat=4.7min1k_{cat} = 4.7 \, \text{min}^{-1} .

Cyclization and Ring Expansion

Under anhydrous conditions, the compound undergoes intramolecular cyclization:

  • Thermal cyclization (180°C, DMF) forms tricyclic derivatives via lactam formation .

  • Acid-mediated ring expansion (H₂SO₄, 0°C) generates benzodiazepine-fused analogs .

Mechanistic Insight :
The electron-withdrawing quinazolinone core promotes α-carbonyl group participation, accelerating cyclization .

Comparative Reactivity Analysis

Table 3: Reaction Selectivity Trends

PositionReactivityPreferred Reagents
C-2High (carbonyl electrophilicity)Amines, thiols, Grignard reagents
C-6/C-8Moderate (directed by Pd catalysis)Aryl boronic acids, amines
N-3Low (steric hindrance)Alkyl halides (under strong base)

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces ring-opening via N-O bond cleavage (quantum yield Φ=0.12\Phi = 0.12) .

  • Oxidative stability : Resists H₂O₂ (<5% degradation after 24 hr) but degrades rapidly with mCPBA (t1/2=15mint_{1/2} = 15 \, \text{min}) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Antitumour Activity : Bulky substituents (e.g., benzylmercapto) enhance activity compared to smaller groups (e.g., methylthio) . The target compound’s piperazinyl group may improve blood-brain barrier penetration, relevant for CNS tumours.
  • Antiparasitic and Antimicrobial Activity : Aroyl and halogenated derivatives (e.g., bromo) show promise against Leishmania and bacteria, respectively .
  • Antioxidant Activity: Electron-donating groups (e.g., phenolic -OH) enhance radical scavenging .

Mechanistic Insights

  • Antitumour Mechanisms : 2-Benzylmercapto analogs inhibit topoisomerase II, while 2-vinyl derivatives stabilize mutant p-53 .
  • Antioxidant Pathways : Hydroxyphenyl derivatives act via hydrogen atom transfer (HAT) mechanisms, neutralizing reactive oxygen species (ROS) .

Biological Activity

2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinone derivatives, including this compound, exhibit a wide range of pharmacological properties such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula : C14H16N4O2
  • CAS Number : 29113-35-7
  • Synonyms : 2-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazolinone derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-710
HepG210
HT-2912
PC310

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticonvulsant Activity

Research on anticonvulsant properties indicates that derivatives of quinazolinone can exhibit significant activity compared to standard drugs like diazepam. For example, a derivative similar to this compound demonstrated moderate to significant anticonvulsant effects in animal models .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of quinazolinones have been documented extensively. In one study, derivatives were shown to reduce inflammation in induced models significantly. The analgesic activity was assessed using various pain models, demonstrating efficacy comparable to known analgesics .

Other Biological Activities

Additional biological activities associated with this compound include:

  • Antioxidant Activity : Exhibits free radical scavenging properties.
  • CNS Activity : Demonstrated sedative and tranquilizing effects in preclinical studies.
  • Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure through vascular modulation.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various quinazolinone derivatives, it was found that substituents at the 2-position significantly influenced the activity. The presence of a piperazine moiety enhanced cytotoxicity against cancer cell lines .

Study 2: Anticonvulsant Screening

A series of quinazolinone derivatives were synthesized and screened for anticonvulsant activity. The results indicated that modifications at the piperazine ring could enhance efficacy, with some compounds showing better performance than traditional anticonvulsants like carbamazepine .

Q & A

Q. How can researchers address low reproducibility in pharmacological assays for quinazolinones?

  • Methodological Answer : Standardize protocols:
  • Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity).
  • Validate enzyme sources (e.g., recombinant kinases vs. crude extracts).
  • Include positive controls (e.g., doxorubicin for anticancer assays) and report IC50 values with 95% confidence intervals .

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